molecular formula C15H12ClN3O B2751328 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea CAS No. 941879-13-6

1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea

Cat. No.: B2751328
CAS No.: 941879-13-6
M. Wt: 285.73
InChI Key: UPMLRDPJAFMAPT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(1H-indol-3-yl)urea (CAS: 32585-53-8) is a urea derivative characterized by a 4-chlorophenyl group and an indole moiety at the urea linkage. Its molecular formula is C₁₇H₁₅ClN₃O, with a molecular weight of 312.78 g/mol . The compound’s structure combines the planar aromaticity of indole and the electron-withdrawing chlorine substituent, which influences its hydrogen-bonding capacity and biological interactions.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O/c16-10-5-7-11(8-6-10)18-15(20)19-14-9-17-13-4-2-1-3-12(13)14/h1-9,17H,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMLRDPJAFMAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates in the presence of a base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea involves its interaction with specific molecular targets. The indole moiety can interact with biological receptors, while the urea linkage can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Urea Derivatives

Urea derivatives are widely studied for their structural versatility and biological relevance. Below is a systematic comparison of 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea with analogous compounds, focusing on substituent effects, biological activity, and structural features.

Table 1: Structural and Functional Comparison of Urea Derivatives

Compound Name Substituents (R₁, R₂) Key Activities/Applications References
This compound R₁ = 4-ClC₆H₄; R₂ = 1H-indol-3-yl Potential kinase inhibition (inferred from structural analogs)
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea R₁ = 4-ClC₆H₄; R₂ = propargyl Synthetic intermediate; no reported bioactivity
1-(3-Chlorophenyl)-3-(4-nitrophenyl)urea R₁ = 3-ClC₆H₄; R₂ = 4-NO₂C₆H₄ Cytokinin-like activity; bacteriostatic properties
Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) R₁ = 4-ClC₆H₄; R₂ = 2,6-F₂C₆H₃CO Insect growth regulator (chitin synthesis inhibitor)
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea R₁ = adamantyl; R₂ = 4-ClC₆H₄ Anti-tuberculosis activity; crystal structure studied for drug design
3-[2-(4-Chlorophenyl)-1H-indol-3-yl]-1-[(4-fluorophenyl)methyl]urea R₁ = 4-FC₆H₄CH₂; R₂ = 2-(4-ClC₆H₄)-1H-indol-3-yl Screening compound for kinase targets

Structural Insights from Crystallography

  • Hydrogen-Bonding Networks : Urea derivatives form intermolecular N–H···O and C–H···Cl interactions, influencing their solid-state packing and solubility. For instance, 1-(adamantan-1-yl)-3-(4-chlorophenyl)urea exhibits zigzag polymeric chains via N–H···O bonds (H···A distances: 2.072–2.225 Å) .
  • Planarity and Conformation : Compounds like 1-(3-chlorophenyl)-3-(4-nitrophenyl)urea adopt near-planar geometries (dihedral angle between phenyl rings: 8.7°), optimizing interactions with flat enzymatic pockets .

Biological Activity

1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a urea functional group linked to a chlorophenyl moiety and an indole derivative. The molecular formula is C17H16ClN3OC_{17}H_{16}ClN_3O with a molecular weight of approximately 343.807 g/mol. The presence of the 4-chlorophenyl group enhances the compound's biological activity, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties. Research indicates that this compound exhibits significant inhibitory effects on cancer cell proliferation and can induce apoptosis in various cancer cell lines. For example, studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:

Cell Line IC50 (µM) Reference
MDA-MB-453 (Breast Cancer)29.1
MCF-7 (Breast Cancer)15.3
A549 (Lung Cancer)40.54

The unique substitution pattern on the indole ring influences its reactivity and selectivity towards biological targets, making it a valuable candidate for further modifications aimed at enhancing its anticancer efficacy.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising results against various bacterial strains. In vitro studies have demonstrated significant growth inhibition against:

Bacterial Strain Inhibition (%) Reference
Escherichia coliVariable
Klebsiella pneumoniaeVariable
Acinetobacter baumannii94.5
Staphylococcus aureusVariable

These findings suggest potential applications in treating infections caused by resistant bacterial strains.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells, which is critical for inhibiting tumor growth.
  • Receptor Interaction : Studies utilizing molecular docking techniques have indicated that this compound may interact with various receptors involved in cancer and inflammation pathways, enhancing its therapeutic potential.
  • Antimicrobial Action : The structural features of the compound facilitate binding to bacterial enzymes or receptors, disrupting cellular functions.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

  • A study published in MDPI demonstrated that derivatives of urea with indole structures exhibited significant antimicrobial activity, highlighting the importance of structural modifications in enhancing biological efficacy .
  • Another investigation indicated that modifications on the indole moiety could lead to substantial differences in potency against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-chlorophenyl)-3-(1H-indol-3-yl)urea, and what analytical techniques validate its purity?

  • Synthesis : Typical routes involve coupling 4-chlorophenyl isocyanate with 1H-indol-3-amine under anhydrous conditions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are used, with catalytic bases (e.g., triethylamine) to drive urea bond formation. Reaction progress is monitored via thin-layer chromatography (TLC) .
  • Characterization : Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms the urea linkage and aromatic substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography may resolve structural ambiguities in crystalline derivatives .

Q. What are the primary biological targets or pathways investigated for this compound?

  • The compound’s indole and urea moieties suggest potential interactions with kinase enzymes or G-protein-coupled receptors (GPCRs). Preliminary studies on analogs show activity against cancer cell lines (e.g., inhibition of tubulin polymerization) and antimicrobial targets (e.g., bacterial efflux pumps) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

  • Experimental Design : Use pharmacokinetic profiling to assess bioavailability and metabolic stability. For example, compare hepatic microsomal stability assays (in vitro) with plasma concentration-time curves (in vivo). Discrepancies may arise from poor solubility or off-target effects .
  • Data Analysis : Apply multivariate statistical methods (e.g., PCA) to correlate structural modifications (e.g., halogen substitution) with activity trends. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. What strategies optimize reaction yields for large-scale synthesis while minimizing byproducts?

  • Process Chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization of indole intermediates). Solvent optimization (e.g., switching from DCM to acetonitrile) improves selectivity .
  • Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap excess reagents. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy .

Q. How do computational models predict the compound’s reactivity or binding modes?

  • Quantum Mechanics : Density functional theory (DFT) calculates electron distribution at the urea carbonyl group, identifying nucleophilic attack sites. Molecular docking (e.g., AutoDock Vina) predicts binding poses in kinase pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects on indole interactions) .

Methodological Challenges and Solutions

Q. What techniques resolve structural ambiguities in derivatives with similar substituents?

  • Advanced NMR : Use 2D experiments (e.g., NOESY, HSQC) to distinguish between regioisomers (e.g., 4-chlorophenyl vs. 3-chlorophenyl substitution).
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous bond-length/angle data. For example, distinguish between urea tautomers using electron density maps .

Q. How is structure-activity relationship (SAR) analysis conducted for halogen-substituted analogs?

  • SAR Workflow :

Substituent PositionBiological Activity (IC₅₀)LogP
4-Chlorophenyl12 µM (Kinase X)3.2
3-Fluorophenyl18 µM (Kinase X)2.9
2-MethylindoleInactive4.1
  • Interpretation : Electron-withdrawing groups (e.g., Cl) enhance target binding, while bulky substituents (e.g., methyl) reduce solubility .

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